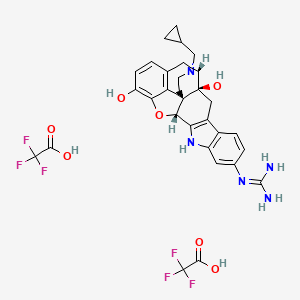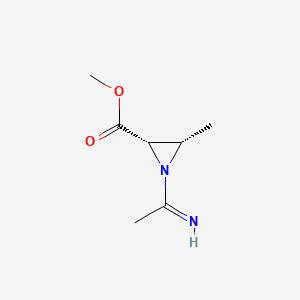
Methyl 6-chlorooxoindoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chlorooxoindoline-3-carboxylate” is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,12-13H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“this compound” appears as a white to yellow solid . It has a molecular weight of 225.63 and a molecular formula of C10H8ClNO3 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Methyl 6-chlorooxoindoline-3-carboxylate is a compound that has garnered attention in various fields of scientific research due to its potential applications, particularly in the synthesis of bioactive molecules and intermediates for pharmaceuticals. Although direct references to this specific compound are scarce, insights can be drawn from research on closely related compounds and their applications in synthesis, highlighting the importance of such intermediates in medicinal chemistry.
One notable application involves the synthesis of key intermediates for antimalarial agents and HIV non-nucleoside reverse transcriptase inhibitors. For instance, a synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which shares structural similarities with this compound, has been described. This compound serves as a key intermediate towards phosphoindole inhibitors of HIV, demonstrating the potential utility of chloroindoline derivatives in the development of therapeutic agents (Mayes et al., 2010). Furthermore, the synthesis of various 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines from indole-3-carboxylate, a process relevant to the production of antimalarial agents, underscores the versatility of indole derivatives in synthesizing bioactive compounds (Wang et al., 2014).
Crystallography and Molecular Docking
Research on compounds structurally related to this compound also extends to crystallography and molecular docking studies, offering insights into their potential biological activities. For example, studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and its methylation products have provided valuable information on the regioselectivity of reactions and the potential of these compounds as inhibitors of hepatitis B virus replication, indicating the significance of such molecular investigations in drug development (Kovalenko et al., 2020).
Antituberculosis and Anticancer Agents
Further illustrating the versatility of indoline and indole derivatives, research on quinoxaline-2-carboxylate 1,4-dioxide derivatives has shown promising antituberculosis activity, with certain compounds displaying significant potency against Mycobacterium tuberculosis (Jaso et al., 2005). Additionally, studies on 3-methylene-2-oxoindoline-5-carboxamide derivatives have demonstrated potent inhibitory activity against the proliferation of human lung adenocarcinoma cells, highlighting the potential of such compounds in cancer therapy (Ai et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 6-chloro-2-oxo-1,3-dihydroindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-10(14)8-6-3-2-5(11)4-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAGPYJGVOEMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658348 |
Source


|
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151056-78-9 |
Source


|
| Record name | Methyl 6-chloro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)










